Kinase Selectivity Profile of Protein Kinase Inhibitors 1
Protein Kinase Inhibitors 1 demonstrates a distinct selectivity profile compared to other HIPK2 inhibitors. While it inhibits HIPK2 with an IC50 of 74 nM and a Kd of 9.5 nM, it exhibits moderate selectivity against a broad panel of kinases, with notable off-target binding to DYRK1A (Kd = 8.8 nM) and CSNK2A2 (Kd = 6.1 nM) [1]. This profile differentiates it from other HIPK2 probes: TBID (IC50 HIPK2 = 330 nM) is more selective but has poor cellular efficacy [2], while MU1210 (IC50 HIPK2 = 29 nM) is a potent CLK1/2/4 inhibitor and shows no cellular binding to HIPK2 [3].
| Evidence Dimension | Target Engagement and Selectivity |
|---|---|
| Target Compound Data | HIPK2 IC50 = 74 nM, Kd = 9.5 nM; DYRK1A Kd = 8.8 nM; CSNK2A2 Kd = 6.1 nM [1] |
| Comparator Or Baseline | TBID: HIPK2 IC50 = 330 nM, Kd not reported [2]; MU1210: HIPK2 IC50 = 29 nM, but no HIPK2 activity in cellular NanoBRET assay [3]. |
| Quantified Difference | Protein Kinase Inhibitors 1 is 4.5-fold more potent than TBID in biochemical assays for HIPK2 inhibition, but less selective. Unlike MU1210, its HIPK2 activity is expected to be maintained in cellular contexts. |
| Conditions | Biochemical kinase inhibition assays (Invitrogen SelectScreen) for Kd values [1]; radiometric kinase assay for IC50 values [2]. |
Why This Matters
This data allows researchers to select the appropriate tool: Protein Kinase Inhibitors 1 for potent HIPK2 inhibition in vitro, TBID for higher HIPK2 selectivity, and MU1210 for CLK-focused studies.
- [1] Miduturu CV, et al. High-throughput kinase profiling: a more efficient approach toward the discovery of new kinase inhibitors. Chem Biol. 2011 Jul 29;18(7):868-79. View Source
- [2] Cozza G, et al. Synthesis and Properties of a Selective Inhibitor of Homeodomain-Interacting Protein Kinase 2 (HIPK2). PLoS ONE. 2014;9(2):e89176. View Source
- [3] Chemical Probes Portal. MU1210 probe report. View Source
